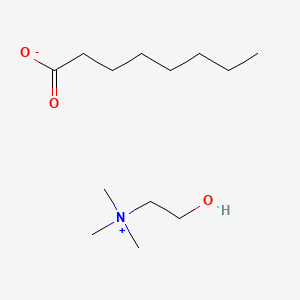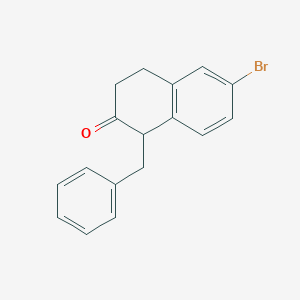
Magnesium;2-methylpropoxybenzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;2-methylpropoxybenzene;bromide is an organometallic compound that combines magnesium, 2-methylpropoxybenzene, and bromide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-methylpropoxybenzene;bromide typically involves the reaction of 2-methylpropoxybenzene with magnesium in the presence of bromine. This reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:
2-methylpropoxybenzene+Mg+Br2→this compound
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;2-methylpropoxybenzene;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce simpler hydrocarbons.
Applications De Recherche Scientifique
Magnesium;2-methylpropoxybenzene;bromide has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which magnesium;2-methylpropoxybenzene;bromide exerts its effects involves the coordination of the magnesium ion with various substrates. This coordination activates the substrates, facilitating chemical reactions. The molecular targets and pathways involved include:
Activation of carbonyl groups: The magnesium ion coordinates with carbonyl groups, making them more reactive.
Catalysis of polymerization reactions: The compound acts as a catalyst in the polymerization of vinyl monomers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium bromide (MgBr₂): Used as a catalyst in organic synthesis and has similar catalytic properties.
Magnesium chloride (MgCl₂): Another magnesium halide with applications in organic synthesis and industrial processes.
Magnesium iodide (MgI₂): Similar in structure and reactivity to magnesium bromide.
Uniqueness
Magnesium;2-methylpropoxybenzene;bromide is unique due to its specific structure, which combines the properties of magnesium bromide with the organic functionality of 2-methylpropoxybenzene. This unique combination allows it to act as a versatile catalyst in various chemical reactions, making it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C10H13BrMgO |
|---|---|
Poids moléculaire |
253.42 g/mol |
Nom IUPAC |
magnesium;2-methylpropoxybenzene;bromide |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-9(2)8-11-10-6-4-3-5-7-10;;/h3-4,6-7,9H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
MEFHSSNMOXLKLY-UHFFFAOYSA-M |
SMILES canonique |
CC(C)COC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


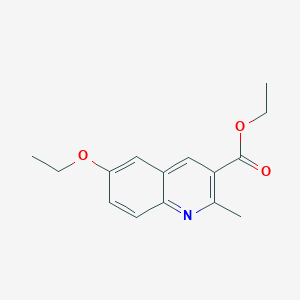
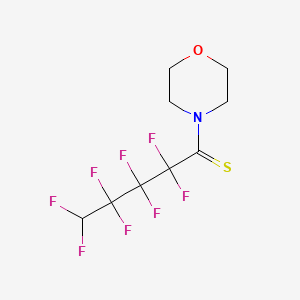
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (2/1)](/img/structure/B12640699.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12640702.png)
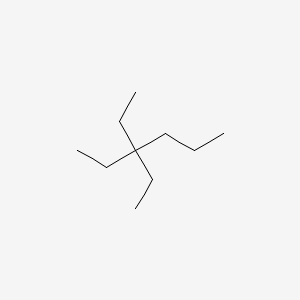
![(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12640713.png)
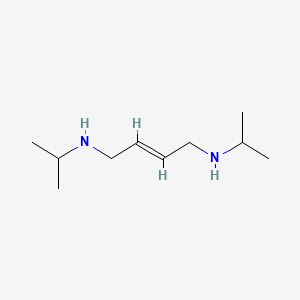
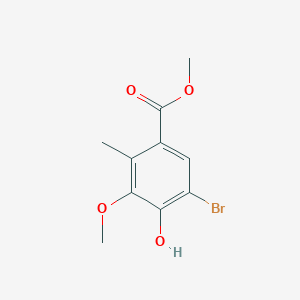
![N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine](/img/structure/B12640724.png)

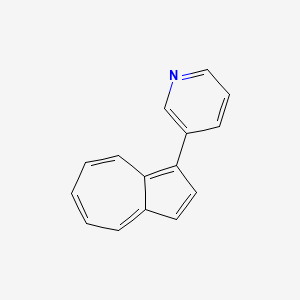
![1,8-Naphthyridine-3-carboxamide, N-[(4-chlorophenyl)methyl]-1-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-1,2-dihydro-2-oxo-6-(2H-tetrazol-5-yl)-](/img/structure/B12640742.png)
